

physical and chemical characteristics of 4-(2,4-Dichlorophenoxy)butanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2,4-Dichlorophenoxy)butanoic acid

Cat. No.: B104950

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Characteristics of **4-(2,4-Dichlorophenoxy)butanoic Acid**

Introduction

4-(2,4-Dichlorophenoxy)butanoic acid, commonly known as 2,4-DB, is a selective, systemic herbicide belonging to the phenoxyalkanoic acid chemical class.^[1] It is widely utilized in agriculture for the post-emergence control of annual and perennial broadleaf weeds in various crops, including alfalfa, peanuts, and soybeans.^[2] Its selectivity is a key feature, stemming from its mechanism of action within susceptible plants. This guide provides a comprehensive overview of the fundamental physical and chemical properties of 2,4-DB, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational to all further study.

Nomenclature and Identifiers

- IUPAC Name: **4-(2,4-dichlorophenoxy)butanoic acid**^[3]
- Common Name: 2,4-DB^[3]
- Synonyms: 2,4-Dichlorophenoxybutyric acid, Butyrac, Embutox, Legumex D^{[3][4]}

- CAS Number: 94-82-6[\[2\]](#)
- Molecular Formula: C₁₀H₁₀Cl₂O₃[\[2\]](#)
- Molecular Weight: 249.09 g/mol [\[2\]](#)

Molecular Structure

The structure of 2,4-DB consists of a butyric acid chain linked via an ether bond at position 4 to a 2,4-dichlorophenol group.[\[3\]](#)

Caption: 2D Chemical Structure of **4-(2,4-Dichlorophenoxy)butanoic acid**.

Physical Properties

The physical characteristics of 2,4-DB are crucial for its formulation, application, and environmental fate. It typically appears as a white to light-brown crystalline solid with a slight phenolic odor.[\[1\]](#)[\[2\]](#)

Quantitative Physical Data

Property	Value	Source
Melting Point	118-120 °C	[1]
Boiling Point	Decomposes before boiling; 150 °C at 0.2 torr	[5] [6]
Water Solubility	46 mg/L (46 ppm) at 25 °C	[2] [3]
pKa	4.56 (Predicted)	[1]
LogP (Kow)	3.53	[2]
Henry's Law Constant	2.29 x 10 ⁻⁹ atm·m ³ /mol at 25 °C (Estimated)	[3]

Solubility in Organic Solvents: 2,4-DB is readily soluble in acetone, ethanol, and diethyl ether, but only slightly soluble in benzene, toluene, and kerosene.[\[2\]](#)[\[3\]](#)

Chemical Properties and Reactivity

Chemical Class and Functionality

2,4-DB is an organochlorine compound, an aromatic ether, and a monocarboxylic acid.^[3] Its acidic nature is a key aspect of its reactivity.

Reactivity Profile

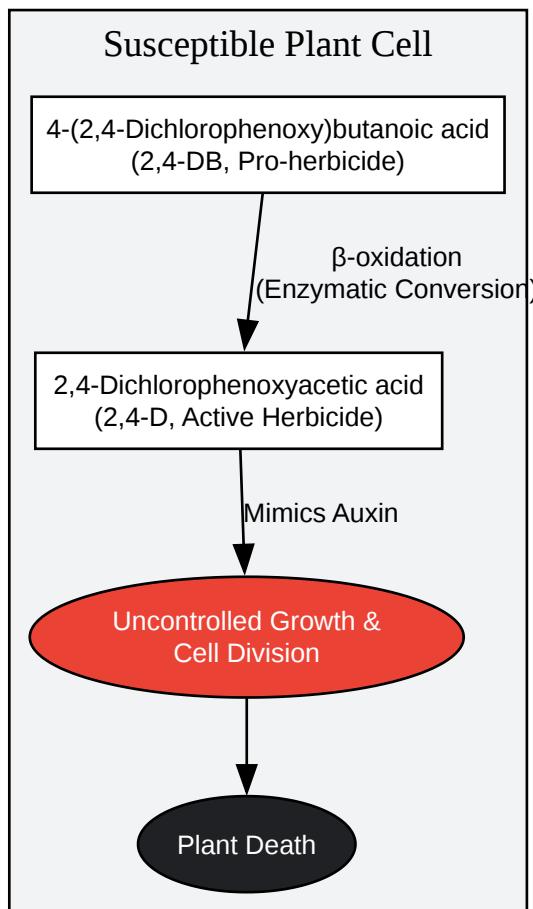
As a weak organic acid, 2,4-DB reacts exothermically with bases to form salts and water.^[1] It is incompatible with strong oxidizers, sulfuric acid, caustics, and various amines.^[1] In the presence of moisture, it can be slightly corrosive to iron, aluminum, and zinc.^[1]

Environmental Fate and Degradation

The persistence of 2,4-DB in the environment is relatively low. Its degradation occurs primarily through microbial activity in soil and water.^[2] The rate of this biodegradation is influenced by factors such as soil type, temperature, and moisture content.^[2] It may also undergo photolysis in the presence of sunlight.^[2]

Mechanism of Herbicidal Action

The herbicidal efficacy of 2,4-DB is rooted in its role as a pro-herbicide that is converted to the highly active herbicide 2,4-D within susceptible plants.


Mode of Action

Like other phenoxy herbicides, 2,4-DB acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).^{[2][7]} In susceptible broadleaf weeds, this leads to uncontrolled and disorganized cell division and growth, ultimately causing stem twisting, leaf malformation, and plant death.^{[2][6]}

Bioactivation and Selectivity

The selectivity of 2,4-DB is a classic example of lethal synthesis. Many broadleaf weeds possess enzyme systems capable of beta-oxidation, a process that shortens the butyric acid side chain by two carbon atoms. This metabolic process converts the relatively inactive 2,4-DB into the potent auxin herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).^{[1][7]} In contrast, many

tolerant crops, such as grasses and certain legumes, lack the necessary enzymes for this conversion, and thus the compound remains in its less active form.

[Click to download full resolution via product page](#)

Caption: Bioactivation pathway of 2,4-DB to 2,4-D in susceptible plants.

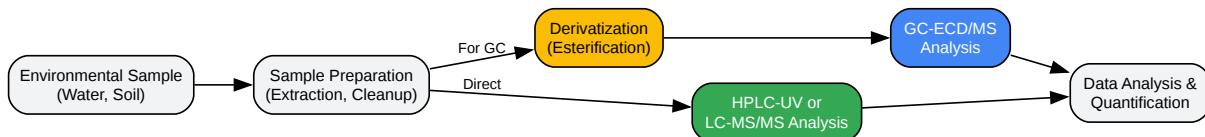
Analytical Methodologies

Accurate quantification of 2,4-DB in environmental and biological matrices is essential for regulatory monitoring and research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography (GC) Protocol (EPA Method 8150)

This method is suitable for analyzing chlorinated herbicides in solid waste and water samples.

[\[2\]](#)[\[3\]](#)


- Sample Preparation & Extraction:
 - Acidify the water sample to pH < 2 with sulfuric acid.
 - Extract the sample with an organic solvent like diethyl ether or methylene chloride.
 - Concentrate the extract.
- Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., a methyl ester) using a derivatizing agent like diazomethane or boron trifluoride-methanol. This step is crucial for GC analysis.
- GC Analysis:
 - Inject the derivatized extract into a gas chromatograph.
 - Column: A capillary column such as a Durabond-5MS is typically used.[\[8\]](#)
 - Detector: An Electron Capture Detector (ECD) is commonly used due to its high sensitivity to halogenated compounds.[\[2\]](#)
 - Quantification: Compare the peak area of the analyte to that of known standards. The detection limit for this method can be as low as 0.91 µg/L in water.[\[2\]\[3\]](#)

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers a direct method of analysis without the need for derivatization.[\[3\]](#)

- Sample Preparation:
 - Filter the aqueous sample to remove particulates.
 - For solid samples, perform a solvent extraction (e.g., with acetonitrile/methanol) followed by cleanup steps like centrifugation.[\[9\]](#)
- HPLC Analysis:

- Inject the prepared sample into the HPLC system.
- Column: A reverse-phase column, such as a C18, is typically used.[9]
- Mobile Phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.[8][9]
- Detector: A UV detector set to 280 nm is effective for detection.[3] For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8]
- Quantification: Compare the peak response to a calibration curve generated from analytical standards.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of 2,4-DB.

Toxicological Summary

2,4-DB is classified as moderately toxic (Toxicity Class III by the EPA).[2] It can cause skin and eye irritation upon contact.[2] While 2,4-DB itself has been evaluated, much of the toxicological concern relates to its metabolite, 2,4-D, which has been studied more extensively. Studies on the genotoxicity of 2,4-DB have found that while it was weakly active in a DNA repair assay, the overall weight of evidence indicates it is not genotoxic to mammals and lacks carcinogenic potential.[10] The Environmental Protection Agency (EPA) has noted that 2,4-D Butyric Acid can cause male reproductive toxicity.[3]

References

- PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- AERU. (n.d.). 2,4-DB (Ref: ENT 8538). University of Hertfordshire.
- MDPI. (2018). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
- LookChem. (n.d.). CAS 94-82-6: 4-(2,4-Dichlorophenoxy)butyric acid.
- U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid.
- NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST Chemistry WebBook.
- Centers for Disease Control and Prevention (CDC). (2016). 2,4-Dichlorophenoxyacetic Acid.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Georganics. (n.d.). **4-(2,4-Dichlorophenoxy)butanoic acid**.
- Linscott, D. L. (1964). Metabolism of Herbicides, Degradation of 4-(2,4-Dichlorophenoxy)butyric Acid [4-(2,4-DB)] in Plants. *Journal of Agricultural and Food Chemistry*.
- Curran, P. G., et al. (1993). Evaluation of the in vitro genetic toxicity of 4-(2,4-dichlorophenoxy)butyric acid. *Mutation Research/Genetic Toxicology*.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Dichlorophenoxybutyric acid | 94-82-6 [chemicalbook.com]
- 2. Buy 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6 [smolecule.com]
- 3. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 94-82-6: 4-(2,4-Dichlorophenoxy)butyric acid [cymitquimica.com]
- 5. 4-(2,4-Dichlorophenoxy)butanoic acid(94-82-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,4-DB (Ref: ENT 8538) [sitem.herts.ac.uk]

- 7. deq.mt.gov [deq.mt.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical characteristics of 4-(2,4-Dichlorophenoxy)butanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104950#physical-and-chemical-characteristics-of-4-2-4-dichlorophenoxy-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com